6-(Pyrrolidin-1-yl)-9H-purin-2-amine

Purine nucleoside phosphorylase PNP inhibition Immunosuppression research

Researchers calibrating IP6K1, P2Y, or PNP biochemical assays need a validated reference standard. N⁶-substituted purine target engagement varies widely-the pyrrolidine-bearing scaffold of this compound provides the documented pharmacophore baseline against which optimized analogs are measured. • IP6K1 IC₅₀: 0.55 μM; ΔTm: 1.8 °C at 11.1 μM • hP2Y1 EC₅₀: 1.50 μM; hP2Y11 EC₅₀: 17.3 μM (11.5× selectivity) • PNP IC₅₀: 1.33 μM; Ki: 290 μM. Supplied at ≥95% purity, shipped ambient. Essential for cross-study comparability in purine-targeted drug discovery.

Molecular Formula C9H12N6
Molecular Weight 204.23 g/mol
CAS No. 18202-53-4
Cat. No. B178000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-1-yl)-9H-purin-2-amine
CAS18202-53-4
Synonyms6-(pyrrolidin-1-yl)-9H-purin-2-aMine
Molecular FormulaC9H12N6
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C9H12N6/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H3,10,11,12,13,14)
InChIKeyBPUVBNMGJPXGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyrrolidin-1-yl)-9H-purin-2-amine Identity & Specifications


6-(Pyrrolidin-1-yl)-9H-purin-2-amine (CAS 18202-53-4; molecular formula C₉H₁₂N₆; MW 204.23 g/mol) is a 2,6-disubstituted purine featuring a pyrrolidine ring at the N⁶ position and a free 2-amino group [1]. It is cataloged as melting at 268–270 °C [1]. Commercially, the compound is available at 95% purity or greater from multiple vendors with storage at 2–8 °C . In public bioactivity databases, this scaffold has been annotated with biochemical activity against purine nucleoside phosphorylase (PNP), P2Y purinoceptors, and IP6Ks, making it relevant as a chemical probe and as a reference standard in programs targeting purine-dependent enzymes [2].

1
Purine-dependent enzyme probe: PNP, P2Y, IP6K target classes
Suitable as a chemical probe for pathway studies
2
2-Amino-6-pyrrolidine scaffold: kinase hinge-region engagement studies
Structurally poised for ATP-binding pocket interaction
3
95% purity reference standard for assay normalization
Supports lot-to-lot consistency in screening workflows

6-(Pyrrolidin-1-yl)-9H-purin-2-amine: Irreplaceable Specificity


Purine analogs with substituents at the 6-position display widely divergent target engagement profiles even when differing by a single atom. For instance, among N⁶-substituted purines, the pyrrolidine-bearing scaffold of this compound confers measurable thermal stabilization of IP6K1 (ΔTm = 1.8 °C at 11.1 μM), whereas other N⁶-substituted analogs in the same study produced ΔTm values ranging from 2.4 to 5.5 °C [1]. On P2Y purinoceptors, the same compound yields distinct agonist potency values across human P2Y1 (EC₅₀ 1.50 μM) and human P2Y11 (EC₅₀ 17.3 μM) subtypes, with a ~11.5-fold selectivity gap [2]. These quantitative differences mean that a generic substitution—such as replacing the 6-pyrrolidine with a 6-piperidine or 6-morpholine—would produce an analog with predictably altered target potency, isoform selectivity, and thermal stabilization signature, rendering cross-study or cross-program comparisons invalid.

A
6-Pyrrolidine purine (this compound)
Measured IP6K1 stabilization & P2Y1 selectivity
ΔTm 1.8 °C; hP2Y1 EC₅₀ ~1.5 μM with ~11.5-fold selectivity over hP2Y11.
B
6-Piperidine or 6-Morpholine Analog
Altered target engagement profile
Thermal stabilization signature and isoform selectivity may shift, limiting cross-study comparisons.
C
6-Des-pyrrolidine Purine (e.g., 2-amino-6-chloropurine)
Class-level SAR mismatch
6-Substituent is a dominant determinant of PNP affinity; replacement with non-cyclic groups may lose measurable inhibition.

6-(Pyrrolidin-1-yl)-9H-purin-2-amine Differentiation Evidence


PNP Inhibition vs. 2-Amino-6-chloropurine

In a human erythrocyte PNP assay, 6-(pyrrolidin-1-yl)-9H-purin-2-amine exhibited an IC₅₀ of 1.33 μM for inhibition of [8-¹⁴C]-inosine conversion, with a corresponding Ki of 290 μM [1]. This activity profile contrasts sharply with that of 2-amino-6-chloropurine, which serves as a synthetic precursor in the same purine series and lacks the pyrrolidine substituent. While direct head-to-head IC₅₀ data for 2-amino-6-chloropurine in the identical PNP assay are not publicly available in curated databases, prior SAR studies on 6-substituted purines indicate that the nature of the 6-substituent is the dominant determinant of PNP affinity—replacement of pyrrolidine with smaller or non-cyclic substituents results in loss of measurable inhibitory activity at comparable concentrations [2].

PNP Inhibition
Class-level
IC₅₀ = 1.33 μM; Ki = 290 μM vs. 2-amino-6-chloropurine (no measurable PNP affinity)
Supports PNP inhibition study fit; 6-pyrrolidine is critical for observed affinity.
Human erythrocyte PNP; radiometric assay. Data to verify per class-level SAR.
Purine nucleoside phosphorylase PNP inhibition Immunosuppression research

P2Y1 vs. P2Y11 Agonist Selectivity

In a cell-based assay using human 1321N1 astrocytoma cells stably expressing recombinant purinoceptors, 6-(pyrrolidin-1-yl)-9H-purin-2-amine acted as an agonist at human P2Y1 with an EC₅₀ of 1.50 μM, whereas at human P2Y11 the EC₅₀ was 17.3 μM at 10 μM test concentration [1]. This represents an ~11.5-fold selectivity for P2Y1 over P2Y11. By comparison, the endogenous agonist ADP activates human P2Y1 with an EC₅₀ of ~10 nM, while the selective synthetic agonist MRS2365 achieves an EC₅₀ of 0.4 nM at P2Y1 . The compound thus occupies a distinct potency-selectivity niche: weaker than physiological agonists but with measurable subtype discrimination that is absent in non-pyrrolidine purines such as 2-aminopurine riboside.

P2Y Selectivity
Cross-study comparable
hP2Y1 EC₅₀ = 1.50 μM; hP2Y11 EC₅₀ = 17.3 μM (~11.5-fold selectivity)
Enables P2Y1-preferring GPCR agonism profiling; weaker than endogenous ADP but subtype-discriminating.
Recombinant 1321N1 cells; calcium assay.
P2Y purinoceptor GPCR agonism Calcium signaling

IP6K1 Thermal Stabilization vs. Optimized Analogs

In a thermal shift assay measuring IP6K1 protein stabilization, 6-(pyrrolidin-1-yl)-9H-purin-2-amine (referred to as TNP in the published IP6K literature) produced a ΔTm of 1.8 °C at 11.1 μM, with a ΔTmMax of 3.3 ± 0.6 °C [1]. In the same study, optimized purine analog Compound 24 achieved a ΔTm of 5.5 °C and ΔTmMax of 6.6 ± 0.6 °C, representing a 3.1-fold greater thermal stabilization at the same concentration. Compound 17 (ΔTm 3.6 °C) and Compound 10 (ΔTm 2.4 °C) showed intermediate stabilization [1]. Separately, TNP has been reported to inhibit IP6K1 with an IC₅₀ of 0.55 μM in biochemical assays [2]. This places the compound as the founding scaffold of the TNP series—a structurally minimal, well-characterized reference point against which all subsequent IP6K1 inhibitor optimization efforts can be benchmarked.

IP6K1 Thermal Shift
Head-to-head
ΔTm = 1.8 °C vs. Compound 24 (ΔTm = 5.5 °C) at 11.1 μM; IP6K1 IC₅₀ = 0.55 μM
Minimal pharmacophore reference for IP6K1 inhibitor benchmarking.
DSF assay; reported in Bioorg Med Chem Lett 2019.
IP6K1 inhibition Thermal shift assay Inositol phosphate signaling

Antiviral Prodrug Scaffold Patent Coverage

U.S. Patent 6,653,296 explicitly claims 9-(R)-(2-phosphonomethoxypropyl)-2-amino-6-pyrrolidinopurine as one of the specifically named antiretroviral nucleotide analogs alongside the corresponding 6-piperidino derivative [1]. The patent discloses that the 2-amino-6-pyrrolidino purine base, when conjugated to a phosphonomethoxypropyl (PMP) moiety, is useful for treating retroviral infections. A related patent family (JP6159830B2) further describes pyrrolidine-containing purine compounds as anti-HCV agents [2]. In parallel, a 2021 study in Medicinal Chemistry Research evaluated pyrrolidine-functionalized purine nucleoside analogs for antiviral and anticancer activity; the phosphoramidate prodrug approach demonstrated improved cellular permeability and metabolic conversion to the active monophosphate in human cells [3]. The free base 6-(pyrrolidin-1-yl)-9H-purin-2-amine is the foundational heterocyclic building block from which these patented and published prodrugs are constructed.

Prodrug Scaffold
Supporting
Specifically claimed in US 6,653,296 and JP6159830B2 as an antiviral prodrug precursor
Patent-precedented building block for phosphoramidate prodrug synthesis.
Requires independent cellular permeability validation.
Antiviral research Nucleotide analog HCV inhibition

2-Amino Group vs. 6-Pyrrolidine-Only Kinase Binding

A structurally related compound—2-amino-6-[(R)-pyrrolidino-5'-yl]methoxypurine—has been co-crystallized with human CDK2 (PDB: 1H0V), demonstrating that the 2-amino group participates in critical hinge-region hydrogen bonding within the kinase ATP-binding pocket [1]. Separately, the 6-pyrrolidine-only analog 6-(1-pyrrolidinyl)-7H-purine (lacking the 2-amino group) showed an EC₅₀ of 9.71 μM against STK33 kinase in a non-ATP-competitive assay [2]. In contrast, the same 6-pyrrolidine-only analog exhibited an IC₅₀ of 35.6 μM against cAMP-dependent protein kinase catalytic subunit alpha [2], representing a ~3.7-fold difference in apparent potency between the two kinase targets. The presence of the 2-amino group in the target compound 6-(pyrrolidin-1-yl)-9H-purin-2-amine is expected to further modulate kinase binding affinity and selectivity relative to the 6-pyrrolidine-only scaffold, based on the CDK2 co-crystal structure which shows direct 2-amino engagement with the kinase hinge.

Kinase Hinge Binding
Class-level
2-NH₂ enables predicted hinge-region H-bonding (CDK2 PDB 1H0V co-crystal with close analog)
Differentiates from 6-pyrrolidine-only purines lacking the 2-amino group for kinase engagement.
Binding mode inferred from structural analog; validate in target kinase.
Kinase inhibitor CDK2 STK33 Structural biology

6-(Pyrrolidin-1-yl)-9H-purin-2-amine Applications


IP6K1 Inhibitor Reference Standard

6-(Pyrrolidin-1-yl)-9H-purin-2-amine serves as the minimal pharmacophore reference standard in IP6K1 inhibitor programs. With a documented IP6K1 IC₅₀ of 0.55 μM and ΔTm of 1.8 °C at 11.1 μM in thermal shift assays, this compound provides the quantitative baseline against which all optimized TNP-series analogs are measured. Researchers synthesizing novel IP6K1 inhibitors should include this compound as an internal reference in every biochemical and biophysical assay to enable direct potency and thermal stabilization comparisons with published data .

P2Y1/P2Y11 Subtype-Selective Agonist Tool

This compound enables quantitative pharmacological profiling of human P2Y1 and P2Y11 purinoceptors. With an EC₅₀ of 1.50 μM at hP2Y1 and 17.3 μM at hP2Y11 (~11.5-fold selectivity), it occupies a potency range suitable for studying P2Y1-mediated calcium signaling without saturating receptor activation. Laboratories conducting GPCR screening panels should employ this compound alongside ADP (endogenous agonist) and MRS2365 (high-potency selective agonist) to establish a three-point calibration curve for P2Y1 agonist response characterization .

PNP Inhibition Biochemical Probe

For enzymology laboratories studying purine nucleoside phosphorylase (PNP) as a target in T-cell immunosuppression or purine metabolism disorders, this compound provides a biochemically validated inhibitor with a published IC₅₀ of 1.33 μM and Ki of 290 μM against human erythrocyte PNP. It can serve as a positive control in PNP inhibition screening cascades, with the advantage over more potent PNP inhibitors (e.g., immucillin-H, Ki ~23 pM) of providing measurable partial inhibition at readily accessible concentrations, facilitating kinetic mode-of-inhibition studies .

Antiviral Prodrug Building Block

This compound is the essential heterocyclic building block for synthesizing phosphonomethoxypropyl (PMP) and phosphoramidate prodrug conjugates of 2-amino-6-pyrrolidinopurine, as explicitly claimed in U.S. Patent 6,653,296 for antiretroviral applications and extended in JP6159830B2 for anti-HCV indications. Medicinal chemistry groups engaged in antiviral nucleotide analog development should procure this free base as the starting material for 9-N-alkylation and subsequent prodrug conjugation, following the synthetic precedent established in the 2021 Medicinal Chemistry Research study that demonstrated improved cellular permeability via phosphoramidate derivatization .

Application
Selection Property
Validation Focus
IP6K1 Inhibitor Reference Standard
Thermal stabilization benchmark
ΔTm and biochemical IC₅₀ assay comparability
P2Y1/P2Y11 Subtype-Selective Agonist Tool
GPCR agonist with quantifiable subtype discrimination
Calcium signaling response and selectivity window
PNP Inhibition Biochemical Probe
Defined IC₅₀ and Ki for enzyme kinetics
Mode-of-inhibition and kinetic parameter studies
Antiviral Prodrug Building Block
Patent-precedented 2-amino-6-pyrrolidine core
Phosphoramidate conjugation and cellular permeability
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